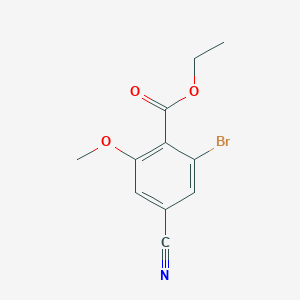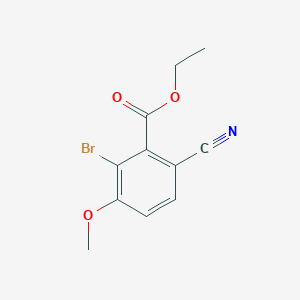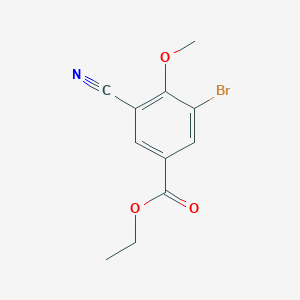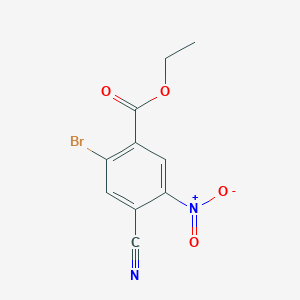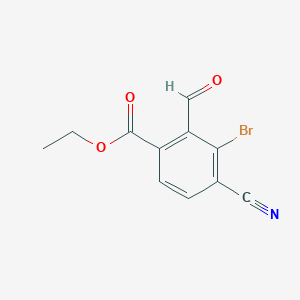
Ethyl 2-bromo-5-cyano-3-formylphenylacetate
Overview
Description
Ethyl 2-bromo-5-cyano-3-formylphenylacetate, also known as EBCFPA, is a synthetic compound that has been used in a variety of scientific research applications. It is a brominated aromatic compound that can be used to modify the properties of other compounds. EBCFPA is a versatile compound with a wide range of applications in laboratory experiments, including biochemical and physiological effects.
Scientific Research Applications
Ethyl 2-bromo-5-cyano-3-formylphenylacetate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to modify the properties of other compounds. It has also been used as a catalyst in the synthesis of polymers and other materials. In addition, this compound has been used as a tool to study the effects of bromine on the properties of organic compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-5-cyano-3-formylphenylacetate is not yet fully understood. However, it is believed that the bromine atom present in the compound is responsible for its reactivity. The bromine atom is able to form multiple covalent bonds with other atoms, allowing it to modify the properties of other compounds. In addition, the cyanoformyl group present in the compound is believed to be responsible for its catalytic activity.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can affect the activity of certain enzymes and proteins, which can lead to changes in the biochemical and physiological processes of cells. In addition, this compound has been shown to have an effect on the expression of certain genes, which can lead to changes in gene expression and the regulation of certain cellular processes.
Advantages and Limitations for Lab Experiments
Ethyl 2-bromo-5-cyano-3-formylphenylacetate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is easy to obtain and handle. It is also a highly reactive compound, making it suitable for use in a variety of reactions. However, there are some limitations to using this compound in laboratory experiments. It is a toxic compound that should be handled with care and should not be ingested or inhaled. In addition, this compound can react with other compounds, leading to unwanted side reactions.
Future Directions
Ethyl 2-bromo-5-cyano-3-formylphenylacetate has potential applications in a variety of scientific research areas. Further research is needed to better understand the mechanism of action of the compound and its potential biochemical and physiological effects. In addition, further research is needed to explore the potential applications of this compound in organic synthesis, polymer synthesis, and gene expression regulation. Finally, research should be conducted to explore the potential uses of this compound in drug design and development.
Properties
IUPAC Name |
ethyl 2-(2-bromo-5-cyano-3-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-11(16)5-9-3-8(6-14)4-10(7-15)12(9)13/h3-4,7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTRHZMJCCBORJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)C#N)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



